

Application Note: Azithromycin-13CD3 for High-Throughput Screening Assays

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Compound of Interest

Compound Name: Azithromycin-13CD3

Cat. No.: B15351748

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Abstract

This application note details the implementation of **Azithromycin-13CD3** as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Azithromycin in biological matrices. Designed for High-Throughput Screening (HTS) environments, this protocol addresses critical bioanalytical challenges—specifically matrix effects (ion suppression) and chromatographic throughput.^{[1][2]} By utilizing a carbon-13 and deuterium-labeled analog, laboratories can achieve superior normalization of ionization variability compared to traditional deuterated standards, ensuring compliance with FDA and EMA bioanalytical guidelines.^[1]

Technical Specifications & Product Profile

Azithromycin-13CD3 is a surrogate internal standard where the N-methyl group on the desosamine sugar is labeled with one Carbon-13 and three Deuterium atoms.^[1] This specific labeling pattern (

) offers a mass shift of +4 Da, preventing cross-talk with the analyte's natural isotopes while maintaining chromatographic co-elution.^[2]

Feature	Specification
Compound Name	Azithromycin-13CD3 (Azithromycin-13C,d3)
Chemical Formula	
Molecular Weight	~753.5 Da (Parent Azithromycin: ~749.5 Da)
Label Position	N-methyl group (Desosamine moiety)
Solubility	Soluble in DMSO, Methanol, Acetonitrile
Storage	-20°C (Hygroscopic; equilibrate to RT before opening)

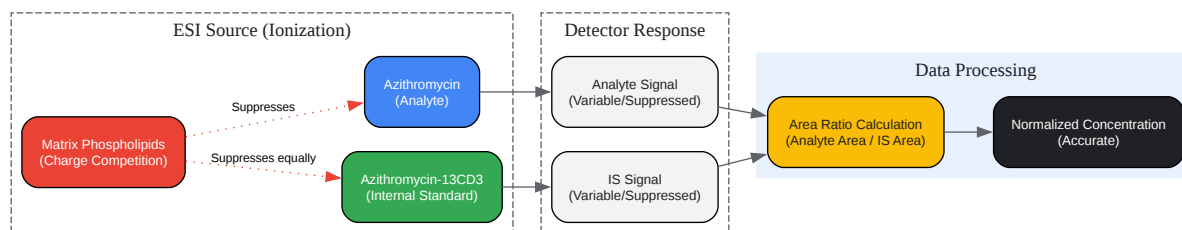
Mechanism of Action: Correcting Matrix Effects in HTS

In high-throughput LC-MS/MS, rapid gradients often prevent the complete separation of analytes from endogenous plasma phospholipids.^[1] These phospholipids compete for charge in the electrospray ionization (ESI) source, causing ion suppression.

Azithromycin-13CD3 is critical because it is a co-eluting internal standard.^{[1][2]} Unlike structural analogs (e.g., Clarithromycin), **Azithromycin-13CD3** shares the exact physicochemical properties of the analyte. Therefore, any suppression event affecting Azithromycin affects the IS to the exact same degree at the exact same time.

Visual 1: Signal Normalization Mechanism

The following diagram illustrates how the SIL-IS corrects for ionization drops caused by matrix interferences.



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Figure 1: Mechanism of Matrix Effect Correction. The IS experiences identical ion suppression to the analyte, rendering the calculated Area Ratio independent of matrix variability.

High-Throughput Screening Protocol

Objective: Rapid quantification of Azithromycin in human plasma using 96-well Protein Precipitation (PPT).

Reagents and Preparation

- Stock Solution: Dissolve **Azithromycin-13CD3** in Methanol to 1 mg/mL.
- Working IS Solution: Dilute Stock to 500 ng/mL in Acetonitrile containing 0.1% Formic Acid.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

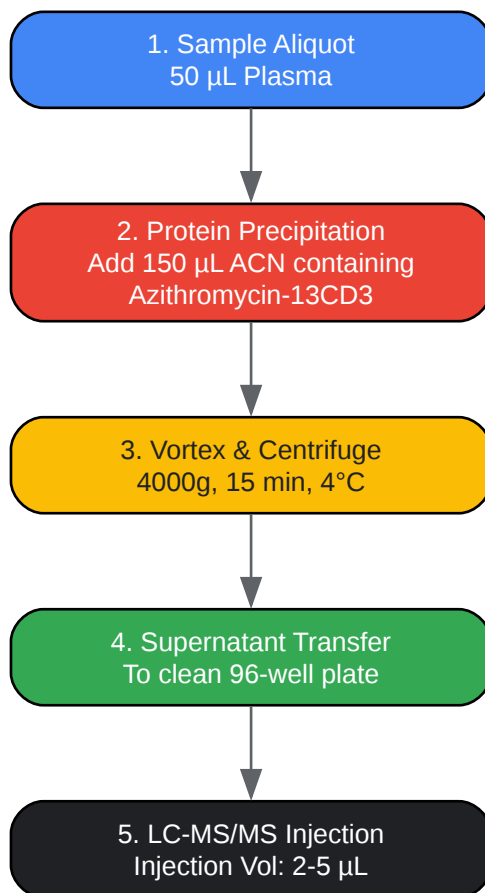
Sample Preparation (96-Well Plate Format)

This workflow is optimized for automation (e.g., Tomtec Quadra or Hamilton STAR).[1][2]

- Aliquot: Transfer 50 μ L of plasma sample (Blank, Standard, QC, or Unknown) into a 96-well polypropylene plate.

- Precipitation: Add 150 μL of Working IS Solution (**Azithromycin-13CD3** in ACN + 0.1% FA) to each well.
 - Note: The ratio of 1:3 (Sample:Organic) ensures sufficient protein removal.[2]
- Mixing: Vortex plate at high speed (1000 rpm) for 5 minutes.
- Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.
- Transfer: Transfer 100 μL of the supernatant to a clean 96-well collection plate.
- Dilution (Optional): Add 100 μL of Water (Milli-Q) to match initial mobile phase strength and improve peak shape.
- Seal: Apply heat seal or silicone mat and load onto the autosampler.

Visual 2: HTS Workflow Diagram



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Figure 2: Step-by-step High-Throughput Screening workflow using Protein Precipitation.

LC-MS/MS Methodology

The following conditions utilize a fast gradient suitable for analyzing hundreds of samples per day.

Chromatographic Conditions

- Column: C18 (e.g., Waters Atlantis dC18 or ACE C18), 2.1 x 50 mm, 3 μm or 1.7 μm .^{[1][2]}
- Flow Rate: 0.4 mL/min.^[1]
- Column Temp: 40°C.
- Gradient:
 - 0.0 min: 10% B^[2]
 - 0.5 min: 10% B
 - 2.5 min: 90% B^{[1][2]}
 - 3.0 min: 90% B^{[1][2]}
 - 3.1 min: 10% B^[2]
 - 4.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

Azithromycin forms a doubly charged ion in some conditions, but the singly charged species is most robust for quantitation.^[2]

Parameter	Setting
Ionization Mode	ESI Positive
Spray Voltage	3500 - 4500 V
Source Temp	500°C
Curtain Gas	30 psi

MRM Transitions

The transition monitors the loss of the cladinose sugar. The label (on the desosamine amine) is retained in the fragment.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Azithromycin	749.5 ()	591.4	~30
Azithromycin-13CD3	753.5 ()	595.4	~30

Note: Always optimize Collision Energy (CE) and Declustering Potential (DP) by infusing the pure standard into the MS.[2]

Validation & Acceptance Criteria (FDA/EMA)

To ensure the trustworthiness of the assay, the following validation parameters must be met [1, 2]:

- Linearity:

using

weighting.[1] Typical range: 1.0 – 1000 ng/mL.[1]

- Accuracy & Precision:
 - Intra-run and Inter-run CV% must be (20% for LLOQ).[2]
 - Accuracy must be within of nominal (20% for LLOQ).
- Matrix Factor (MF):
 - Calculate IS-normalized MF = (Peak Response in Matrix / Peak Response in Solvent) / (IS Response in Matrix / IS Response in Solvent).[1][2]
 - The CV of the IS-normalized MF calculated from 6 different lots of plasma must be . This is the primary test proving **Azithromycin-13CD3** works.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Carryover	Azithromycin is "sticky" (lipophilic amine).[1][2]	Use a needle wash with high organic content (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1).[1][2]
Peak Tailing	Interaction with silanols on column.[1]	Ensure mobile phase contains ammonium formate (5-10 mM) or sufficient formic acid (0.1%). [1][2]
Low IS Recovery	Inefficient extraction.[1]	Verify the solubility of the IS stock. Ensure the precipitation solvent (ACN) is cold if recovery is poor.[2]
IS Interference	Cross-talk from analyte.	Check isotopic purity. If the upper mass isotope of the analyte contributes to the IS channel, ensure chromatographic separation or adjust mass resolution. (Note: +4 Da shift usually eliminates this).[1][2]

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